The Enigmatic Core: A Technical Guide to 6-Hydroxy-2-methoxy-7-deazapurine and the Broader Potential of the 7-Deazapurine Scaffold
The Enigmatic Core: A Technical Guide to 6-Hydroxy-2-methoxy-7-deazapurine and the Broader Potential of the 7-Deazapurine Scaffold
This technical guide delves into the chemical identity and therapeutic context of 6-Hydroxy-2-methoxy-7-deazapurine (CAS Number: 90057-07-1) . While public domain research on this specific analogue is notably limited, its structural backbone, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a cornerstone in contemporary medicinal chemistry. This document will first define the known characteristics of our title compound and then expand to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of the broader 7-deazapurine class, offering critical insights for researchers and drug development professionals.
Profiling the Core Compound: 6-Hydroxy-2-methoxy-7-deazapurine
6-Hydroxy-2-methoxy-7-deazapurine is a heterocyclic organic compound. Its fundamental properties, as collated from chemical suppliers, are summarized below. It is important to note that this compound is primarily available for research purposes, and extensive peer-reviewed studies detailing its synthesis or biological activity are not readily found in the public domain.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 90057-07-1 | [1][2][3] |
| Molecular Formula | C₇H₇N₃O₂ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1] |
| Synonyms | 2-Methoxy-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, 1,7-Dihydro-2-Methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one, NSC 622774 | [2] |
The scarcity of dedicated research on 6-Hydroxy-2-methoxy-7-deazapurine suggests it may be a novel scaffold for exploration or a specialized intermediate in proprietary synthetic pathways. The true value in its study lies in understanding its place within the highly active class of 7-deazapurine analogues.
The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, ring system is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[6][7] This seemingly subtle modification has profound effects on the molecule's electronic properties and biological activity. The carbon at the 7-position makes the five-membered ring more electron-rich and provides a valuable handle for synthetic modification.[6][7] These characteristics have rendered the 7-deazapurine scaffold a "privileged structure" in the design of a multitude of therapeutic agents, particularly in the realms of oncology and virology.[6][7]
General Synthesis Strategies for 7-Deazapurine Derivatives
The synthesis of substituted 7-deazapurines often commences with a pre-functionalized pyrrolo[2,3-d]pyrimidine core. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent derivatization at key positions.
Glycosylation: The Vorbrüggen Approach
For the synthesis of 7-deazapurine nucleosides, a widely employed method is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]
Caption: Palladium-catalyzed cross-coupling for diversification at the 6-position.
Broad-Spectrum Biological Activity of 7-Deazapurine Analogues
The therapeutic potential of 7-deazapurine derivatives is vast, with numerous compounds demonstrating potent biological effects.
Antiviral Activity
7-Deazapurine nucleosides have been extensively investigated as antiviral agents. Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases. [6][7]
-
Anti-HCV Activity: Several 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides of 7-deazapurine have shown potent activity against the Hepatitis C virus (HCV) and have entered clinical trials. [7]* Anti-Dengue Virus (DENV) Activity: A series of 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity, with some compounds showing potent inhibition of viral replication. [9]* Anti-SARS-CoV-2 Activity: Novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been designed as potential inhibitors of SARS-CoV-2 replication, with some exhibiting potent antiviral activity. [10]
Anticancer Activity
The 7-deazapurine scaffold is also a fertile ground for the development of anticancer agents. The mechanisms of action are diverse and can include inhibition of protein kinases, disruption of DNA and RNA synthesis, and induction of apoptosis. [6][7]
-
Kinase Inhibition: Many 7-deazapurine derivatives are potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). [11][12]* Inhibition of Proteosynthesis and DNA Damage: 7-Hetaryl-7-deazaadenosines can be phosphorylated in cancer cells and subsequently incorporated into both RNA and DNA. Incorporation into RNA leads to an inhibition of protein synthesis, while incorporation into DNA results in DNA damage, ultimately leading to apoptosis. [6][7] The following table summarizes the in vitro activity of selected 7-deazapurine derivatives against various cancer cell lines:
| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
| 7-Hetaryl-7-deazaadenosines | Various | IC₅₀ | Submicromolar | [6] |
| 6-Hetaryl-7-deazapurine Ribonucleosides | Various | IC₅₀ | Micromolar | [6] |
| 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides | M. tuberculosis | Inhibition | Moderate | [13] |
| 6-Methyl-7-aryl-7-deazapurine Nucleosides | T. cruzi | Growth Inhibition | Submicromolar | [14] |
Other Therapeutic Areas
The biological activity of 7-deazapurines extends beyond antiviral and anticancer applications. For instance, certain derivatives have shown promise as:
-
Antimycobacterial Agents: 2-Substituted 6-(het)aryl-7-deazapurine ribonucleosides have been identified as potent and selective inhibitors of Mycobacterium tuberculosis adenosine kinase. [13]* Anti-Trypanosoma cruzi Agents: 6-Methyl-7-aryl-7-deazapurine nucleosides have demonstrated sub-micromolar activity against the causative agent of Chagas disease. [14]
Illustrative Mechanism of Action: 7-Hetaryl-7-deazaadenosines in Cancer Cells
A well-studied example of the mechanism of action for a class of 7-deazapurine derivatives is that of 7-hetaryl-7-deazaadenosines in cancer cells.
Caption: Mechanism of action for 7-hetaryl-7-deazaadenosines in cancer cells. [6][7]
Conclusion and Future Perspectives
While 6-Hydroxy-2-methoxy-7-deazapurine remains a compound with limited publicly available data, its structural foundation, the 7-deazapurine scaffold, is a powerhouse in medicinal chemistry. The extensive research into its derivatives has yielded a plethora of compounds with potent antiviral, anticancer, and other therapeutic activities. The versatility of the 7-deazapurine core allows for extensive synthetic modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
For researchers and drug development professionals, the 7-deazapurine scaffold represents a continuing source of novel therapeutic candidates. The exploration of less-studied analogues, such as 6-Hydroxy-2-methoxy-7-deazapurine, may yet uncover unique biological activities and open new avenues for therapeutic intervention. A deeper investigation into the synthesis and biological evaluation of this and other sparsely documented 7-deazapurine derivatives is warranted and could lead to the next generation of innovative medicines.
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